
Fluoro(trioxido)silane;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(trioxido)silane;nickel(2+) is a compound that combines the properties of both fluorosilane and nickel
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluoro(trioxido)silane;nickel(2+) typically involves the reaction of a nickel salt with a fluoro(trioxido)silane precursor. One common method is the reaction of nickel(II) chloride with fluoro(trioxido)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of fluoro(trioxido)silane;nickel(2+) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluoro(trioxido)silane;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of fluoro(trioxido)silane;nickel(2+) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(0) species. Substitution reactions can lead to the formation of various organosilicon compounds.
Scientific Research Applications
Fluoro(trioxido)silane;nickel(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and electronic components.
Mechanism of Action
The mechanism of action of fluoro(trioxido)silane;nickel(2+) involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Fluoro(trioxido)silane;nickel(2+) can be compared with other similar compounds, such as:
Fluorosilanes: These compounds share the fluoro group but may have different metal centers.
Nickel complexes: These compounds contain nickel but may have different ligands.
Uniqueness
The uniqueness of fluoro(trioxido)silane;nickel(2+) lies in its combination of fluorosilane and nickel, which imparts unique chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Similar Compounds
Some similar compounds include:
Trifluoromethyltrimethylsilane: A fluorosilane used in surface modification and coatings.
Nickel(II) chloride: A common nickel salt used in various chemical reactions.
Organosilanes: Compounds containing silicon and organic groups, used in organic synthesis and materials science.
Properties
Molecular Formula |
F6Ni9O18Si6 |
|---|---|
Molecular Weight |
1098.73 g/mol |
IUPAC Name |
fluoro(trioxido)silane;nickel(2+) |
InChI |
InChI=1S/6FO3Si.9Ni/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 |
InChI Key |
PNZALWWMRPIPGO-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


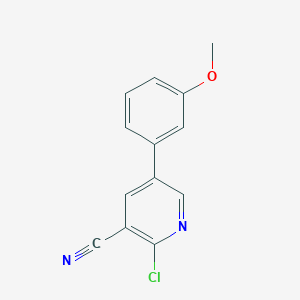

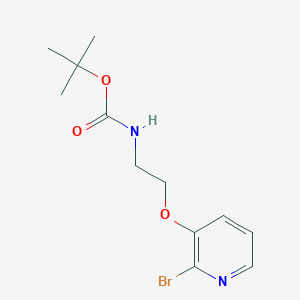
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)

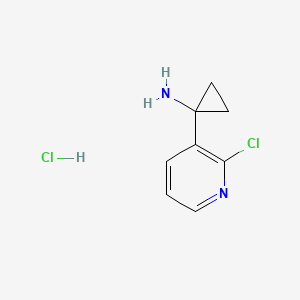

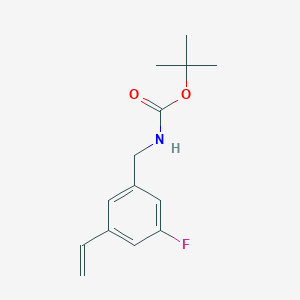

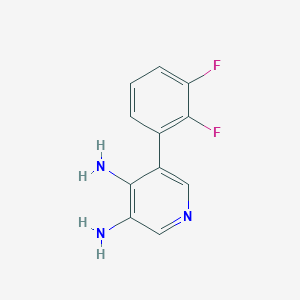
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
